molecular formula C17H26BNO3 B13346102 4-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine

4-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine

Cat. No.: B13346102
M. Wt: 303.2 g/mol
InChI Key: SLCJBXVQYYOFQB-UHFFFAOYSA-N
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Description

4-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine: is an organic compound that features a morpholine ring and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine typically involves the reaction of 2-methyl-4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Palladium catalysts with bases like potassium carbonate or sodium hydroxide.

Major Products:

    Oxidation: Boronic acid derivatives.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action for 4-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in cross-coupling reactions where the boronic ester acts as a key intermediate .

Comparison with Similar Compounds

Uniqueness: 4-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine is unique due to the presence of both a morpholine ring and a boronic ester group.

Properties

Molecular Formula

C17H26BNO3

Molecular Weight

303.2 g/mol

IUPAC Name

4-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine

InChI

InChI=1S/C17H26BNO3/c1-13-12-14(18-21-16(2,3)17(4,5)22-18)6-7-15(13)19-8-10-20-11-9-19/h6-7,12H,8-11H2,1-5H3

InChI Key

SLCJBXVQYYOFQB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCOCC3)C

Origin of Product

United States

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